molecular formula C11H10Cl2O3 B1625605 4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid CAS No. 62903-05-3

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid

Cat. No. B1625605
CAS RN: 62903-05-3
M. Wt: 261.1 g/mol
InChI Key: WCJIEUHCYAYRFE-UHFFFAOYSA-N
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Description

The compound “3,5-DICHLORO-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is "3,5-Dichloro-4-methyl benzoic acid" .


Synthesis Analysis

There is a study on the extraction of Am (III) and lanthanides (III) with organo dithiophosphinic acids, including 3,5-dichloro-4-methylphenyl .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-methylphenyl)boronic acid” is represented by the formula C7H7BCl2O2 .


Chemical Reactions Analysis

A study on the biodegradation of the benzamide fungicide zoxamide by three bacterial strains, Escherichia coli (EC), Streptococcus pyogenes (SPy), and Streptococcus pneumoniae (SP), indicated the formation of several metabolites including 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one, 3,5-dichloro-N-(3-hydroxy-1-ethyl-1-methyl–2-oxopropyl)-4-methylbenzamide and 3,5-dichloro-4-methylbenzamide .

Another related compound, “3,5-DICHLORO-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE”, has a molecular weight of 325.153 .

Safety And Hazards

Sigma-Aldrich provides “3,5-DICHLORO-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE” as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-6-8(12)4-7(5-9(6)13)10(14)2-3-11(15)16/h4-5H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJIEUHCYAYRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501587
Record name 4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid

CAS RN

62903-05-3
Record name 4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-(4-methylbenzoyl)propionic acid (7.5 g) and methylene chloride (250 ml) was added slowly portionwise aluminum chloride (15 g) at 0° C. After the addition was completed chlorine gas was bubbled in slowly at 0° C. After 6 hours the reaction mixture was poured into a mixture of hydrochloric acid and ice and extracted with methylene chloride (3×150 ml), the combined organic layers were washed with water, dried and evaporated under vacuum yielding 3-(3,5-dichloro-4-methylbenzoyl)propionic acid as a yellow solid (4.5 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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